

# Cross-Validation of Experimental and Computational Studies on Amfos: A Comparative Guide

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## Compound of Interest

Compound Name: *Amfos*

Cat. No.: *B161351*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phosphine ligand Amfos, formally known as [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, through the lens of experimental data and computational studies. By cross-validating experimental results with theoretical calculations, researchers can gain deeper insights into the molecular structure, electronic properties, and reactivity of this versatile ligand, which is crucial for its application in catalysis and drug development.

## Molecular Structure and Properties: Experimental vs. Computational Data

The structural and electronic properties of Amfos have been investigated using various experimental techniques and computational methods. A comparison of these findings provides a comprehensive understanding of the ligand's behavior in both the solid state and in solution.

Table 1: Comparison of Experimental and Computed Properties of Amfos

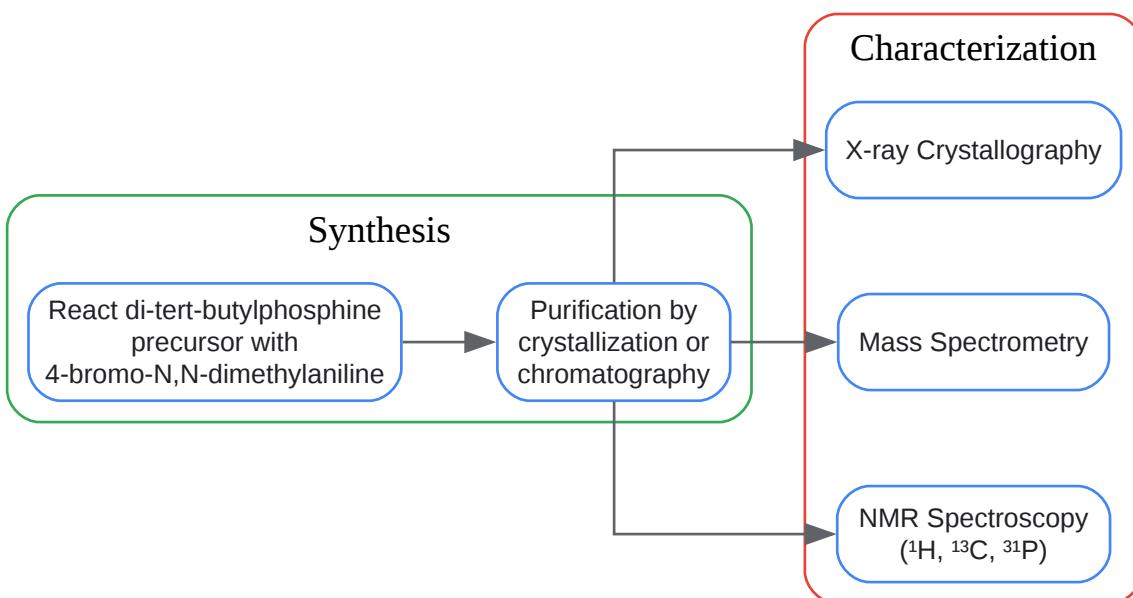
Property	Experimental Value/Method	Computational Value/Method
Molecular Formula	C <sub>16</sub> H <sub>28</sub> NP	C <sub>16</sub> H <sub>28</sub> NP
Molecular Weight	265.37 g/mol	265.37 g/mol
Crystal System	Monoclinic[1]	-
Space Group	P2 <sub>1</sub> /c[1]	-
P-C(aryl) Bond Length	1.84 Å (average from COD ID 4027849)[1]	Typically calculated using DFT (e.g., B3LYP/6-31G)
P-C(tert-butyl) Bond Length	1.89 Å (average from COD ID 4027849)[1]	Typically calculated using DFT (e.g., B3LYP/6-31G)
<sup>31</sup> P NMR Chemical Shift ( $\delta$ )	Varies in complexes (e.g., in Pd complexes)	Can be predicted using DFT calculations[2]
<sup>1</sup> H NMR Chemical Shift ( $\delta$ )	Specific shifts for aromatic and alkyl protons	Can be predicted using DFT calculations
<sup>13</sup> C NMR Chemical Shift ( $\delta$ )	Specific shifts for aromatic and alkyl carbons	Can be predicted using DFT calculations

## Experimental Protocols

### Synthesis and Characterization of Amphos

The synthesis of Amphos is typically achieved through the reaction of a di-tert-butylphosphine precursor with a suitable N,N-dimethylaniline derivative. Characterization involves standard spectroscopic techniques to confirm the structure and purity of the ligand.

#### Experimental Workflow for Amphos Synthesis and Characterization



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*Workflow for the synthesis and characterization of Amphos.*

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of Amphos in solution.  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  NMR spectra provide detailed information about the chemical environment of each atom.

- Sample Preparation: A small amount of the purified Amphos ligand is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Data Acquisition: Spectra are recorded on a high-field NMR spectrometer.
- Data Analysis: Chemical shifts ( $\delta$ ), coupling constants ( $J$ ), and integration values are analyzed to elucidate the molecular structure.

## X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of Amphos in the solid state, including bond lengths and angles.<sup>[3][4]</sup>

- Crystallization: Single crystals of Amphos are grown from a suitable solvent system.

- Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected by a detector.[3]
- Structure Solution and Refinement: The collected data is processed to determine the electron density map and refine the atomic positions.[3]

## Computational Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict the properties of phosphine ligands like Amphos.[5] These calculations provide valuable insights that complement experimental findings.

## Geometry Optimization

The first step in most computational studies is to determine the lowest energy (most stable) three-dimensional structure of the molecule.

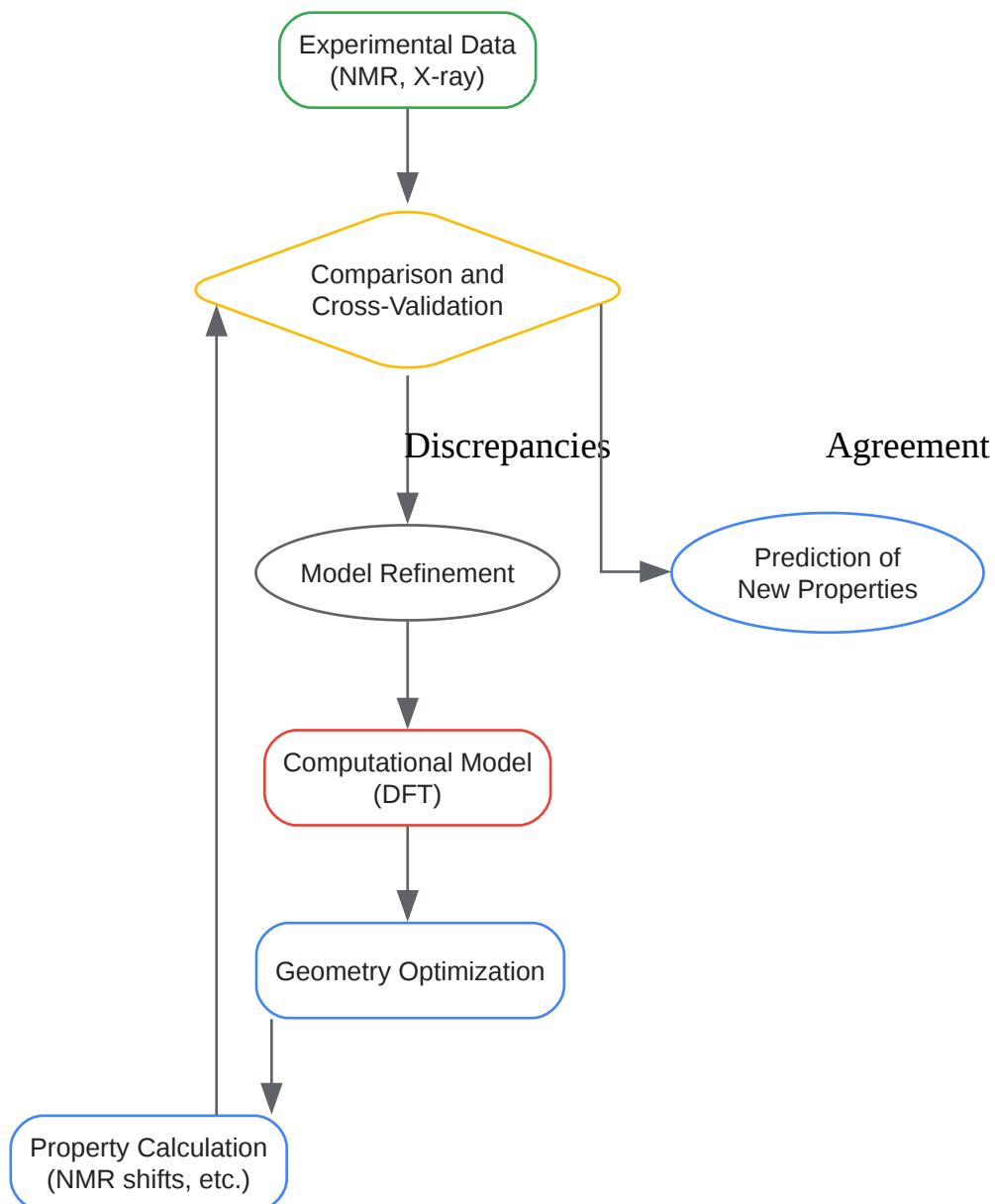
- Method: A functional (e.g., B3LYP) and a basis set (e.g., 6-31G\*) are chosen.
- Procedure: The calculation iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface.
- Output: The optimized geometry provides bond lengths, bond angles, and dihedral angles.

## Calculation of Spectroscopic Properties

Once the geometry is optimized, various spectroscopic properties can be calculated and compared with experimental data.

- NMR Chemical Shifts: The magnetic shielding tensors are calculated to predict the NMR chemical shifts.[2]
- Vibrational Frequencies: The vibrational modes are calculated to predict the infrared (IR) spectrum.

### Logical Flow for Cross-Validation



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*Logical workflow for cross-validating experimental and computational data.*

## Application in Catalysis: A Signaling Pathway Perspective

Amphos is often employed as a ligand in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic and steric properties of Amphos play a critical role in the efficiency and selectivity of the catalytic cycle.

## Simplified Suzuki-Miyaura Catalytic Cycle with a Pd-Amphos Catalyst

*A simplified catalytic cycle where Amphos (L) facilitates cross-coupling.*

The electron-donating dimethylamino group and the bulky tert-butyl groups on the Amphos ligand influence the rates of oxidative addition and reductive elimination, thereby affecting the overall catalytic turnover frequency. Computational studies can model the transition states of these elementary steps, providing insights that are difficult to obtain experimentally.

## Conclusion

The cross-validation of experimental data with computational studies provides a robust framework for understanding the properties and reactivity of the Amphos ligand. Experimental techniques like NMR and X-ray crystallography offer precise measurements of molecular structure in solution and the solid state, respectively. Computational methods, particularly DFT, allow for the prediction of these properties and provide a theoretical basis for interpreting experimental observations. This integrated approach is invaluable for the rational design of catalysts and the development of new chemical transformations.

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